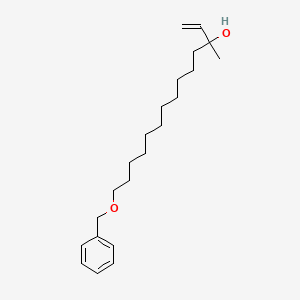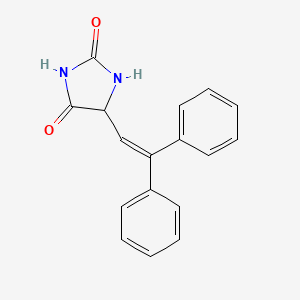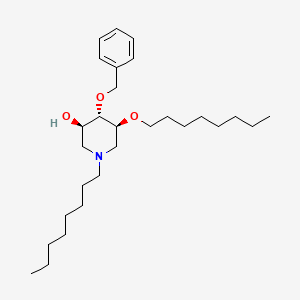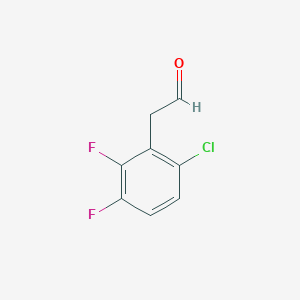
14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL is an organic compound characterized by a benzyloxy group attached to a tetradecene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL typically involves multi-step organic reactions. One common approach is the alkylation of a benzyloxy group onto a tetradecene backbone. This can be achieved through the following steps:
Formation of the benzyloxy intermediate: This involves the reaction of benzyl alcohol with a suitable halogenating agent to form benzyl halide.
Alkylation reaction: The benzyl halide is then reacted with a tetradecene derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often used to streamline the production process.
化学反応の分析
Types of Reactions
14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The double bond in the tetradecene backbone can be reduced to form the corresponding alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Saturated tetradecane derivatives.
Substitution: Various substituted benzyloxy derivatives.
科学的研究の応用
14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific properties, such as surfactants and lubricants.
作用機序
The mechanism of action of 14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The benzyloxy group may play a role in binding to these targets, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but differs in the backbone structure.
14-Phenylpropoxymorphinans: Similar in having a benzyloxy-like group but with different pharmacological properties.
Uniqueness
14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL is unique due to its specific combination of a benzyloxy group with a tetradecene backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
918875-99-7 |
|---|---|
分子式 |
C22H36O2 |
分子量 |
332.5 g/mol |
IUPAC名 |
3-methyl-14-phenylmethoxytetradec-1-en-3-ol |
InChI |
InChI=1S/C22H36O2/c1-3-22(2,23)18-14-9-7-5-4-6-8-10-15-19-24-20-21-16-12-11-13-17-21/h3,11-13,16-17,23H,1,4-10,14-15,18-20H2,2H3 |
InChIキー |
HUTSLPNEVGEHLT-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCCCCCCCCOCC1=CC=CC=C1)(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)
![tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate](/img/structure/B15171066.png)





![2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate](/img/structure/B15171101.png)

![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B15171113.png)
![4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15171119.png)


![4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate](/img/structure/B15171139.png)
